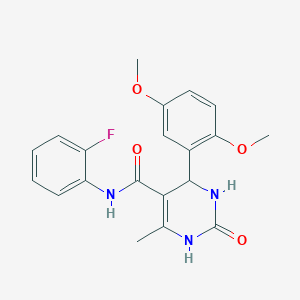

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Its structure includes a 2,5-dimethoxyphenyl group at position 4, a 2-fluorophenylamide substituent at position N, and a methyl group at position 4.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-10-12(27-2)8-9-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICBSKYKNARHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects . Research indicates that it may serve as a lead compound for drug development due to its promising biological activities.

Key Areas of Interest:

- Anticancer Properties: Preliminary studies suggest that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of tumor cells in vitro.

- Antimicrobial Activity: The compound's structure may allow it to interact with microbial enzymes or receptors, leading to potential applications in treating infections.

Organic Synthesis

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is utilized as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways aimed at producing novel compounds.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar tetrahydropyrimidine derivatives. It was found that modifications to the structure significantly influenced their potency against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The study highlighted the importance of substituent variations on biological activity .

Antimicrobial Activity

Research conducted on related compounds demonstrated significant antimicrobial effects against various pathogens. These findings suggest that 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could be further investigated for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

N-(4-Chloro-2,5-Dimethoxyphenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxamide

- Key Differences :

- N-Aryl Group : 4-Chloro-2,5-dimethoxyphenyl vs. 2-fluorophenyl in the main compound.

- Position 4 Substituent : 4-Ethoxyphenyl vs. 2,5-dimethoxyphenyl.

- The ethoxy group’s electron-donating nature may alter electronic distribution in the pyrimidine ring, affecting binding interactions in biological targets.

4-(2-Chlorophenyl)-N-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

- Key Differences :

- Position 2 Group : Thioxo (C=S) vs. oxo (C=O).

- Aryl Substituents : 2-Chlorophenyl at position 4 and 4-fluorophenylamide vs. 2,5-dimethoxyphenyl and 2-fluorophenylamide.

- Implications :

Functional Group Modifications

Carboxamide vs. Ester Derivatives

- Ethyl 4-[3,5-Bis(trifluoromethyl)phenyl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate

- Key Difference : Carboxylate ester (COOEt) vs. carboxamide (CONHAr).

- Implications :

Conformational and Crystallographic Comparisons

- N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine Dihedral Angles: The pyrimidine ring forms angles of 12.8°–86.1° with substituents, influencing molecular planarity and stacking interactions. Hydrogen Bonding: Intramolecular N–H···N bonds stabilize conformation, a feature likely shared with the main compound due to its carboxamide group .

Biological Activity

4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound falls under the category of tetrahydropyrimidine derivatives. Its molecular formula is CHFNO with a molecular weight of approximately 289.34 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.11 g/cm³ |

| Boiling Point | 405.2 °C at 760 mmHg |

| Melting Point | 281-283 °C |

| Flash Point | 198.9 °C |

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrahydropyrimidine ring followed by the introduction of the dimethoxy and fluorophenyl groups.

Antiviral Activity

Recent studies have evaluated the compound's activity against HIV-1 integrase (IN), an essential enzyme for viral replication. The compound demonstrated significant inhibitory activity with an IC value of 0.65 µM in vitro assays, indicating its potential as a lead compound for further development against HIV . However, it was noted that these compounds did not exhibit effective anti-HIV activity in cell culture assays below their cytotoxic concentrations.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It has shown varying degrees of antibacterial and antifungal activities against common pathogens such as E. coli, S. aureus, and C. albicans. Structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings can enhance these activities .

Case Studies

- HIV Integrase Inhibition : A study focused on a series of tetrahydropyrimidine derivatives including our compound found that while it effectively inhibited IN, it lacked selectivity and was cytotoxic at higher concentrations .

- Antimicrobial Evaluation : Another investigation assessed various derivatives for their antimicrobial efficacy, revealing that compounds with specific substitutions at the phenyl groups exhibited enhanced activity against bacterial strains compared to others without such modifications .

- Docking Studies : Computational docking studies have been performed to elucidate the binding interactions between the compound and the target enzymes, supporting the experimental findings regarding its inhibitory effects on HIV integrase .

Q & A

Q. Table 1: Structural Analogs and Bioactivity

| Compound | Structural Modification | IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| Target Compound | 2,5-Dimethoxy, 2-Fluoro | 0.45 | Kinase X |

| Analog A () | 4-Acetylphenyl substitution | 1.2 | Kinase X |

| Analog B () | Thiazolo-pyrimidine core | 0.87 | Protease Y |

Basic: What experimental design strategies minimize resource use while maximizing data robustness?

Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent, catalyst) using a 2³ design to identify critical factors .

- Response Surface Methodology (RSM) : Optimize reaction yield and purity via central composite design .

- High-Throughput Screening (HTS) : Use microplate assays to test biological activity across concentrations (e.g., 0.1–100 μM) .

Advanced: How can computational reaction path searches accelerate synthetic route discovery?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and energy barriers for key steps (e.g., cyclocondensation) .

- Machine Learning (ML) : Train models on existing reaction databases to predict feasible pathways and side products .

- Retrosynthetic Analysis : Fragment the target molecule into commercially available building blocks (e.g., 2-fluoroaniline) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Pull-Down Assays : Use biotinylated probes to identify binding partners in cell lysates .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .

- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .

Basic: How should stability studies be designed for long-term storage?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- HPLC Monitoring : Track purity changes under varying storage conditions (e.g., -20°C vs. 4°C) .

- Lyophilization : Improve shelf life by converting to a stable powder form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.